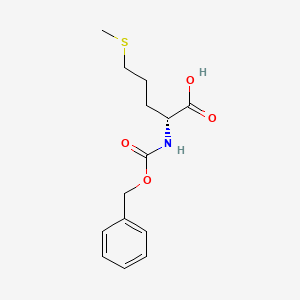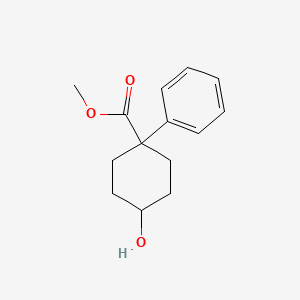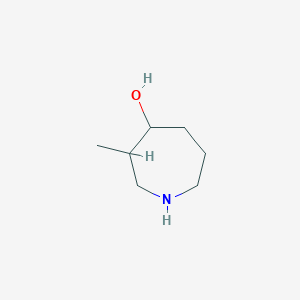
4-Bromobutanimidamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobutanimidamidehydrochloride is a chemical compound with the molecular formula C4H10BrClN2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of butanimidamide, where a bromine atom is substituted at the fourth position, and it is commonly used in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutanimidamidehydrochloride typically involves the reaction of 4-bromobutanenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobutanimidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 4-hydroxybutanimidamide, 4-cyanobutanimidamide, and various substituted amides.
Oxidation Reactions: Products include oximes and nitriles.
Reduction Reactions: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Bromobutanimidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Bromobutanimidamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Bromobutanenitrile: A precursor in the synthesis of 4-Bromobutanimidamidehydrochloride.
4-Bromobutylamine: A related compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both bromine and amidine functional groups. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H10BrClN2 |
|---|---|
Molekulargewicht |
201.49 g/mol |
IUPAC-Name |
4-bromobutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9BrN2.ClH/c5-3-1-2-4(6)7;/h1-3H2,(H3,6,7);1H |
InChI-Schlüssel |
NPJVUFGORTZITM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=N)N)CBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)



![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)




![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)
